molecular formula C22H29N3O4 B2385134 N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898420-48-9

N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

Cat. No. B2385134
CAS RN: 898420-48-9
M. Wt: 399.491
InChI Key: DLQBFLHCHYNDRF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is used in scientific research to study the mechanisms of action of various protein kinases and their roles in different physiological and biochemical processes.

Scientific Research Applications

Structure-Activity Relationship Studies

Research on the structure-activity relationships of 2-aminopyrimidine-containing histamine H4 receptor ligands highlighted the importance of systematic modifications to optimize potency. Specifically, the replacement of tert-butyl with aromatic and secondary amine moieties at certain positions showed beneficial effects. This optimization effort led to the identification of compounds with potent anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Neuroprotective Effects of Pyrano[3,2-c]chromene Derivatives

Another study synthesized novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety and evaluated them against acetylcholinesterase and butylcholinesterase. Among these compounds, one exhibited the highest acetylcholinesterase inhibitory activity and significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).

Antioxidant and Analgesic Activities

The design and synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated antioxidant, analgesic, and anti-inflammatory activities. This study underscores the therapeutic potential of compounds featuring phenylpiperazine moieties for managing oxidative stress and pain (Nayak et al., 2014).

Protective Effects Against Oxidative Damage

Oltipraz, a compound with a structure involving tert-butyl groups, was studied for its protective effects against oxidative injury in cultured human retinal pigment epithelial cells. The research demonstrated that oltipraz could increase glutathione levels and enhance the activity of detoxification enzymes, highlighting its potential to guard against oxidant-induced injury (Nelson et al., 2002).

properties

IUPAC Name

N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)23-21(27)16-29-20-15-28-18(13-19(20)26)14-24-9-11-25(12-10-24)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14,16H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBFLHCHYNDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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